molecular formula C6H10O2 B023011 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone CAS No. 102516-18-7

1-[(1R,2R)-2-Methoxycyclopropyl]ethanone

Cat. No. B023011
M. Wt: 114.14 g/mol
InChI Key: DZPZZOWOSIQAFV-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone often involves cyclopropanation reactions or the use of reagents that can introduce or modify functional groups in a molecule. Lawesson's reagent, for example, has been highlighted for its role in the synthesis of sulfur-containing compounds, indicating its potential utility in synthesizing compounds with similar structural features (Larik et al., 2017). Such reagents are crucial for the functionalization of molecules, enabling the introduction of specific groups like methoxy or ketone functionalities, which are key in 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone.

Safety And Hazards

The safety information for “1-[(1R,2R)-2-Methoxycyclopropyl]ethanone” indicates that it may be flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Use of protective gloves and eye/face protection is advised .

properties

IUPAC Name

1-[(1R,2R)-2-methoxycyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)5-3-6(5)8-2/h5-6H,3H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPZZOWOSIQAFV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone
Reactant of Route 2
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone
Reactant of Route 3
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone
Reactant of Route 6
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.